Mizolastine is a selective histamine H1 receptor antagonist. [] It is classified as a second-generation antihistamine. [, ] Mizolastine is primarily recognized for its role in antagonizing the effects of histamine, a chemical mediator involved in allergic reactions. [, , ] In scientific research, Mizolastine serves as a valuable tool for investigating histamine pathways, allergic responses, and inflammatory processes. [, , , , ]
Synthesis Analysis
While the provided abstracts don't offer a detailed synthesis pathway for Mizolastine, one study mentions the examination of anti-settlement activities of several intermediates involved in its synthesis. [] Specifically, the intermediate 2-chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole demonstrated notable inhibitory effects on larval settlement and metamorphosis with low toxicity. [] This suggests a potential starting point for understanding the synthesis of Mizolastine.
Mechanism of Action
Mizolastine primarily exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the actions of histamine. [, , ] This competitive antagonism effectively reduces histamine's ability to bind to its receptors and trigger downstream signaling pathways associated with allergic responses. [, ] Beyond its antihistaminic properties, Mizolastine has demonstrated additional mechanisms relevant to its activity. Research suggests that Mizolastine may inhibit 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes, inflammatory mediators implicated in allergic reactions. [, , , ] This dual action on both histamine and leukotriene pathways contributes to its overall efficacy in mitigating allergic inflammation. [, , ]
Applications
Animal Models of Allergic Reactions: Mizolastine has proven effective in various animal models of allergic reactions. In rodent models, it successfully inhibited passive cutaneous anaphylaxis, protected against lethal shock induced by compound 48/80, and reduced antigen-induced histamine release. [] Moreover, Mizolastine demonstrated efficacy in a guinea pig model of allergic rhinitis, suppressing nasal symptoms, airway resistance, and eosinophil infiltration. [] These findings underscore its utility in preclinical research for understanding and potentially treating allergic disorders.
Inflammatory Responses: Research suggests that Mizolastine possesses anti-inflammatory properties beyond its antihistaminic effects. [] Studies highlight its ability to inhibit arachidonic acid-induced cutaneous reactions in rats, potentially through its impact on the lipoxygenase pathway. [, , ] Additionally, Mizolastine showed promising results in a murine model of allergic contact dermatitis, reducing ear swelling, inflammatory cell infiltration, and modulating cytokine levels. [, ] These findings highlight its potential as a research tool for investigating inflammatory pathways and therapeutic targets.
Cellular Mechanisms: Mizolastine's impact on cellular mechanisms involved in allergic responses has been a subject of research. Studies demonstrate its ability to modulate the expression of adhesion molecules, specifically downregulating CD54 expression on stimulated stromal cells without affecting epithelial cells. [] This selective modulation of adhesion molecule expression suggests a potential mechanism by which Mizolastine might influence inflammatory cell recruitment and activation. []
UV-Induced Skin Reactions: Research indicates a potential protective role of Mizolastine in UV-induced skin reactions. Studies reveal its ability to reduce UV erythema, potentially through its anti-inflammatory properties and modulation of cytokine release from keratinocytes. [, ] Furthermore, Mizolastine demonstrated inhibitory effects on UV-induced leukotriene B4 production and 5-lipoxygenase expression in human dermal fibroblasts, suggesting a potential mechanism for its photoprotective effects. []
Future Directions
Further exploration of the anti-inflammatory mechanisms: While some studies indicate the involvement of 5-lipoxygenase inhibition in Mizolastine's anti-inflammatory effects, more research is needed to fully elucidate the molecular mechanisms underlying this activity. [, , , ] Investigating its interactions with specific molecular targets within inflammatory pathways could provide valuable insights.
Developing novel drug delivery systems: Exploring novel drug delivery systems, such as the microparticle formulation investigated in one study, could enhance Mizolastine's therapeutic efficacy and duration of action. [] This approach could improve patient compliance and potentially reduce dosing frequency.
Related Compounds
Acetyl-salicylic Acid (ASA)
Relevance: In a clinical study examining the UV erythema reducing capacity of different compounds, ASA was found to be effective in suppressing UVB-, UVA-, and combined UVA/UVB-induced erythema [, ]. Notably, a combination of ASA and Mizolastine demonstrated the strongest protective effect against UV erythema development, surpassing the efficacy of indomethacin, another NSAID. This synergistic effect suggests potential benefits of combining Mizolastine with ASA in mitigating UV-induced skin damage.
Cetirizine
Relevance: Cetirizine serves as a relevant comparator to Mizolastine in numerous studies examining antihistamine efficacy. While both drugs demonstrate significant histamine H1 receptor antagonism, studies reveal differences in potency and duration of action [, , , ]. Notably, cetirizine displayed superior activity in suppressing skin reactivity to histamine 24 hours after intake compared to Mizolastine, suggesting a longer duration of action []. This difference in pharmacodynamic profiles underscores the diversity even within the class of second-generation antihistamines.
Clemastine
Relevance: Clemastine served as a positive control in a study investigating the effects of Mizolastine on psychomotor performance and memory in elderly subjects []. Notably, Mizolastine, at a 10 mg dose, did not impair psychomotor performance or memory, contrasting with clemastine, which induced significant impairments in critical flicker fusion and recognition reaction time. This difference highlights the non-sedating profile of Mizolastine compared to first-generation antihistamines like clemastine.
Compound 48/80
Relevance: Compound 48/80 was utilized in various animal models to evaluate the anti-anaphylactic and mast cell stabilizing properties of Mizolastine []. Mizolastine effectively protected rats from lethal shock induced by Compound 48/80 and antagonized the increase in cutaneous capillary permeability caused by its intradermal injection. These findings suggest that Mizolastine's therapeutic effects extend beyond H1 receptor antagonism and may involve modulation of mast cell degranulation.
Relevance: Both mite species were included in a study investigating the combined effect of Mizolastine and Bacillus Calmette-Guérin polysaccharide nucleic acid (BCG-PSN) on patients with chronic idiopathic urticaria []. The study demonstrated that combined therapy significantly reduced the percentage of positive skin prick test reactions to both Dermatophagoides pteronyssinus and Dermatophagoides farinae compared to Mizolastine alone, suggesting a synergistic effect in modulating allergic sensitization.
Dexamethasone
Relevance: Dexamethasone serves as a benchmark comparator to Mizolastine in assessing anti-inflammatory efficacy in various studies [, ]. Notably, in a rat model of arachidonic acid-induced cutaneous inflammation, Mizolastine exhibited a similar time course of response to dexamethasone, albeit with a lower maximal effect []. This finding suggests that while Mizolastine possesses anti-inflammatory properties, its potency may not reach that of potent glucocorticoids like dexamethasone.
Fexofenadine
Relevance: Fexofenadine serves as a relevant comparator to Mizolastine in several studies investigating the efficacy and safety of antihistamines in managing allergic conditions [, , ]. While both drugs demonstrated similar efficacy in relieving symptoms of allergic rhinitis and urticaria, their pharmacokinetic profiles differ significantly []. Understanding these differences is crucial for optimizing treatment regimens and minimizing potential drug interactions.
Histamine
Relevance: As Mizolastine is a selective histamine H1 receptor antagonist, histamine serves as a fundamental compound in understanding its mechanism of action [, , , , , , ]. Numerous studies utilize histamine-induced wheal and flare responses as a model to assess the antihistaminic potency and duration of action of Mizolastine. The ability of Mizolastine to effectively inhibit histamine-mediated responses underscores its primary pharmacological target and therapeutic relevance in allergic conditions.
Indomethacin
Relevance: In a study investigating the UV erythema reducing capacity of different compounds, indomethacin served as a comparator to Mizolastine, ASA, and their combination [, ]. Interestingly, the combination of Mizolastine and ASA demonstrated a more potent effect in suppressing UV erythema development compared to indomethacin, highlighting the potential for improved therapeutic outcomes and reduced side effects with the combined approach.
Interferon-γ (IFN-γ)
Relevance: A study investigated the effects of Mizolastine on human immunocompetent and airway cells, using IFN-γ to stimulate airway epithelial and stromal cells []. The study found that Mizolastine, at a high dose, selectively downregulated the IFN-γ-induced expression of the adhesion molecule CD54 on stimulated stromal cells but not epithelial cells. This finding suggests that Mizolastine may modulate specific inflammatory responses in airway tissues.
Interleukin (IL)-1α, IL-4, IL-5, IL-6, and IL-10
Relevance: These interleukins were investigated in various studies exploring the potential anti-inflammatory mechanisms of Mizolastine [, , , , ]. Mizolastine demonstrated inhibitory effects on the expression of specific ILs in models of allergic contact dermatitis and UV-induced skin inflammation. These findings suggest that Mizolastine's therapeutic benefits may extend beyond its antihistaminic activity and involve modulation of specific inflammatory pathways.
Ketotifen
Relevance: While not directly compared in the provided studies, ketotifen is mentioned as a more potent inhibitor of histamine release compared to Mizolastine in certain animal models of allergic reactions []. This comparison highlights the varying potencies and potential differences in mechanisms of action among antihistamines with mast cell stabilizing properties.
Leukotriene B4 (LTB4) and Leukotriene D4 (LTD4)
Relevance: LTB4 and LTD4 were investigated in studies exploring the potential anti-inflammatory mechanisms of Mizolastine [, ]. Mizolastine was found to inhibit bronchospasm caused by systemic injection of LTD4 and reduce UVB-induced LTB4 production in human dermal fibroblasts, suggesting a potential role in modulating both early and late-phase allergic responses. These findings support the concept of Mizolastine's dual activity as an H1 receptor antagonist and a modulator of the 5-lipoxygenase pathway.
Loratadine
Relevance: Loratadine serves as a primary comparator to Mizolastine in numerous studies investigating the efficacy and safety of antihistamines in managing allergic conditions [, , , , , , , , , , , , ]. While both drugs effectively relieve allergy symptoms, comparative studies highlight subtle differences in their onset and duration of action, as well as potential differences in their influence on specific inflammatory pathways.
Monocyte Chemoattractant Protein-1 (MCP-1) and Monocyte Chemoattractant Protein-3 (MCP-3)
Relevance: A study comparing the inhibitory effects of different antihistamines on chemokine expression in cultured nasal polyps found that Mizolastine significantly inhibited MCP-1 and MCP-3 mRNA expression compared to other antihistamines like cetirizine, loratadine, and fexofenadine []. This finding suggests that Mizolastine may possess unique anti-inflammatory properties by modulating chemokine expression in nasal tissues, potentially contributing to its efficacy in managing allergic rhinitis.
Pyrilamine
Relevance: Pyrilamine served as a comparator to Mizolastine in a study investigating the anti-inflammatory properties of different antihistamines in a rat model of arachidonic acid-induced cutaneous inflammation []. Unlike Mizolastine, pyrilamine, even at high doses, failed to significantly inhibit the inflammatory action of arachidonic acid. This difference suggests distinct anti-inflammatory mechanisms beyond H1 receptor antagonism for Mizolastine.
Regulated on Activation, Normal T Cell Expressed and Secreted (RANTES)
Relevance: RANTES was investigated in a study examining the effects of Mizolastine combined with Dermatophagoides farinae injection on patients with chronic urticaria []. The study demonstrated that the combined therapy significantly reduced serum RANTES levels compared to Mizolastine alone, suggesting a synergistic effect in modulating chemokine expression and potentially contributing to the clinical benefits observed in chronic urticaria.
Serotonin
Relevance: Serotonin was used as a comparator to evaluate the selectivity of Mizolastine's H1 receptor antagonism []. Unlike histamine-induced responses, Mizolastine did not antagonize edema induced by serotonin injection in rats. This finding confirms the selectivity of Mizolastine for H1 receptors over other vasoactive mediators like serotonin.
Terfenadine
Relevance: Terfenadine serves as a relevant comparator to Mizolastine in several studies investigating the efficacy and safety of antihistamines in managing allergic conditions [, , , , ]. While both drugs demonstrated efficacy in relieving allergy symptoms, terfenadine exhibited a higher potential for sedation compared to Mizolastine in animal models [, ]. This difference emphasizes the improved safety profile of second-generation antihistamines like Mizolastine in minimizing sedative side effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Mizolastine dihydrochloride is a histamine H1-receptor antagonist with IC50 of 47 nM used in the treatment of hay fever (seasonal allergic rhinitis), hives and other allergic reactions.Target: Histamine H1-receptorMizolastine is a histamine H1-receptor antagonist with IC50 of 47 nM used in the treatment of hay fever (seasonal allergic rhinitis), hives and other allergic reactions. It does not prevent the actual release of histamine from mast cells, just prevents it binding to receptors. Side effects can include dry mouth and throat.Mizolastine has demonstrated antiallergic effects in animals and healthy volunteers and anti-inflammatory activity in animal models. Double-blind trials have shown mizolastine to be significantly more effective than placebo and as effective as other second generation antihistamine agents, such as loratadine or cetirizine, in the management of patients with perennial or seasonal allergic rhinitis and in patients with chronic idiopathic urticaria. Available data also suggest that prophylactic administration of mizolastine is significantly more effective than placebo and as effective as prophylactic terfenadine in delaying the onset of symptoms of seasonal allergic rhinitis.
Nabumetone is a methyl ketone that is 2-butanone in which one of the methyl hydrogens at position 4 is replaced by a 6-methoxy-2-naphthyl group. A prodrug that is converted to the active metabolite, 6-methoxy-2-naphthylacetic acid, following oral administration. It is shown to have a slightly lower risk of gastrointestinal side effects than most other non-steroidal anti-inflammatory drugs. It has a role as a non-steroidal anti-inflammatory drug, a non-narcotic analgesic, a cyclooxygenase 2 inhibitor and a prodrug. It is a methoxynaphthalene and a methyl ketone. Nabumetone was originally developed as a non-acidic non-steroidal anti-inflammatory drug (NSAID). It was thought to avoid trapping of the drug in the stomach by making it unable to dissociate into ions which was believed to reduce GI toxicity by limiting local action. While slightly reduced, possibly due to a degree of cyclooxygenase-2 selectivity (COX-2), nabumetone still produces significant adverse effects in the GI tract. The molecule itself is a pro-drug with its 6-methoxy-2-naphthylacetic acid (6-MNA) metabolite acting as a potent COX inhibitor similar in structure to [naproxen]. Nabumetone was developed by Smithkline Beecham under the trade name Relafen and first received FDA approval in December, 1991. Nabumetone is a Nonsteroidal Anti-inflammatory Drug. The mechanism of action of nabumetone is as a Cyclooxygenase Inhibitor. Nabumetone is a long acting nonsteroidal antiinflammatory drug (NSAID) that is available by prescription only and is used in therapy of chronic arthritis. Nabumetone has been linked to rare instances of clinically apparent, idiosyncratic drug induced liver disease. Nabumetone is a naphthylalkanone and non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, antipyretic and analgesic activities. Nabumetone is a prodrug that upon hepatic catalysis converts into the active moiety 6-methoxy-2-naphthylacetic acid (6MNA). 6MNA inhibits the activity of the enzymes cyclo-oxygenase I and II, resulting in decreased formation of precursors of prostaglandins and thromboxanes. The resulting decrease in prostaglandin synthesis is responsible for the therapeutic effects of nabumetone. The formation of thromboxane A2, by thromboxane synthase, is also decreased and results in an inhibition of platelet aggregation. A butanone non-steroidal anti-inflammatory drug and cyclooxygenase-2 (COX2) inhibitor that is used in the management of pain associated with OSTEOARTHRITIS and RHEUMATOID ARTHRITIS.
Nabitan hydrochloride is discontinued (DEA controlled substance). Nabitan hydrochloride is a synthetic cannabinoid analog that exhibits antiemetic and analgesic effects. The proposed method of action is most likely by binding to and activating the CB1 and CB2 cannabinoid receptors. It has also been shown to reduce intraocular pressure and may be useful in treating glaucoma.